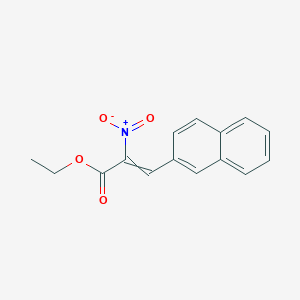
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is a heterocyclic compound with the molecular formula C9H17NO2S. It is a derivative of isothiazolidine, characterized by the presence of a cyclohexyl group and a sulfone functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with sulfur dioxide and formaldehyde, followed by cyclization to form the isothiazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound .
Scientific Research Applications
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isothiazolidine, 1,1-dioxide: Lacks the cyclohexyl group but shares similar chemical properties.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains an amino group and exhibits different reactivity.
1,1-Dioxoisothiazolidine: Another derivative with distinct structural features.
Uniqueness
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
73825-52-2 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-cyclohexyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h9H,1-8H2 |
InChI Key |
RGCKILOYRYXFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


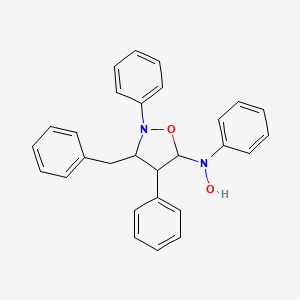
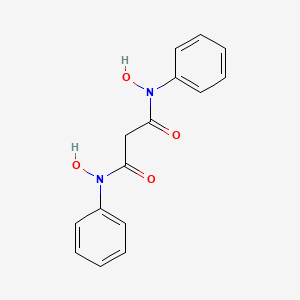
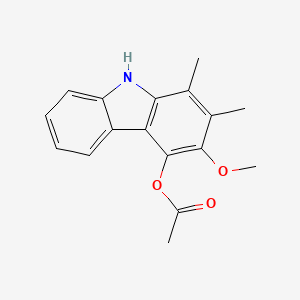
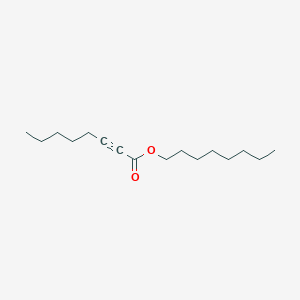
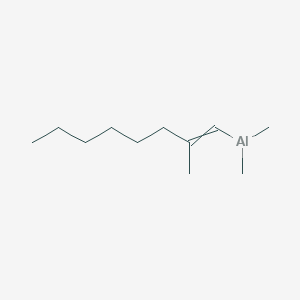
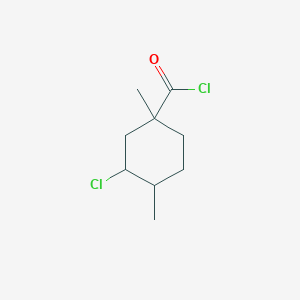
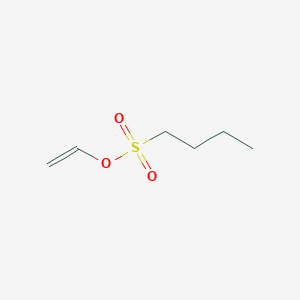
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
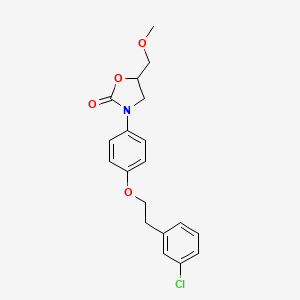
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
